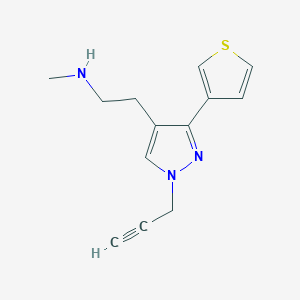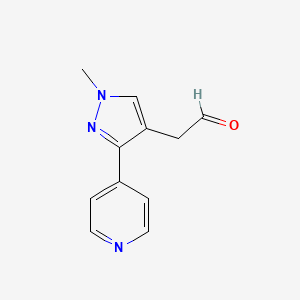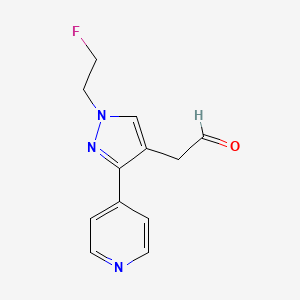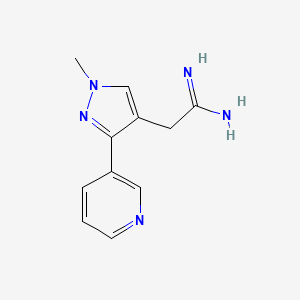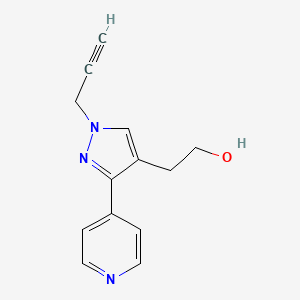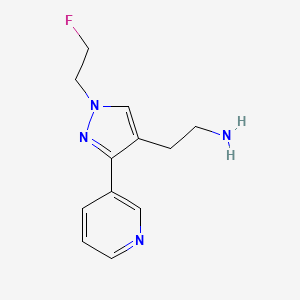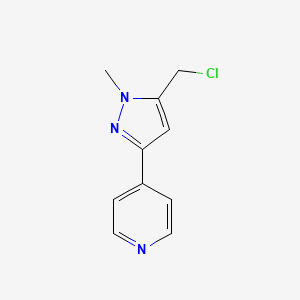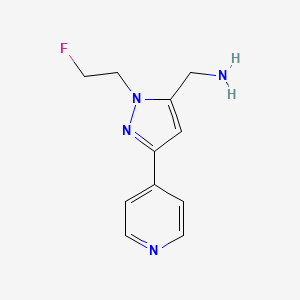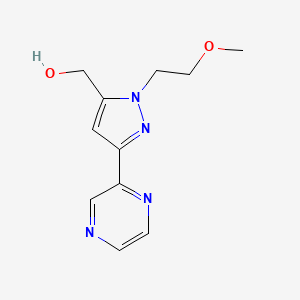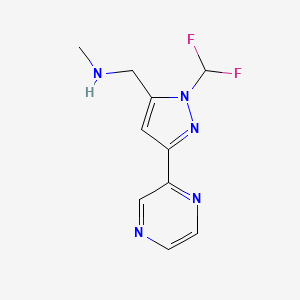
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H11F2N5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the synthesis of novel compounds featuring pyrazole moieties for various applications. For example, a study reported the ambient-temperature synthesis of novel N-pyrazolyl imines, characterized by various spectroscopic techniques, indicating the compound's potential as a precursor in the synthesis of more complex molecules with specific applications in medicinal chemistry and material science (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel pyrazole derivatives and evaluated their antimicrobial and antifungal activities. For instance, a study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against various phytopathogenic fungi, showing moderate to excellent activities, highlighting the potential of such compounds in developing new antifungal agents (Du et al., 2015).
Molecular Docking and SAR Studies
Research involving molecular docking and structure-activity relationship (SAR) studies helps in understanding the interaction between synthesized compounds and biological targets. This approach can lead to the identification of potential therapeutic agents. For instance, novel pyrazine moiety-bearing pyrazoline derivatives were synthesized and evaluated for their antibacterial, antioxidant, and DNA binding activities, providing insights into the molecular basis of their activity and potential therapeutic applications (Kitawat & Singh, 2014).
Anticancer Activities
The development of anticancer agents is a significant area of research in medicinal chemistry. Studies have synthesized novel compounds with pyrazole cores and evaluated their anticancer activities, contributing to the discovery of new therapeutic options. For example, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated their anticancer and antimicrobial activities, indicating the potential of such compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5/c1-13-5-7-4-8(16-17(7)10(11)12)9-6-14-2-3-15-9/h2-4,6,10,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHIHZALUDIKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


